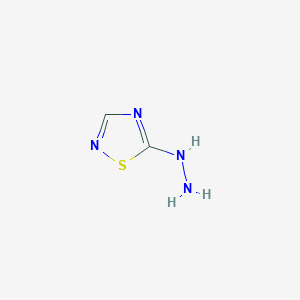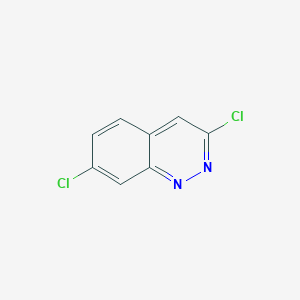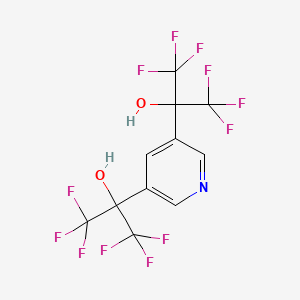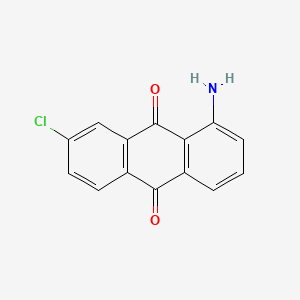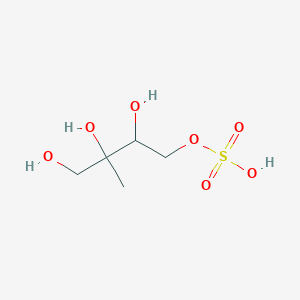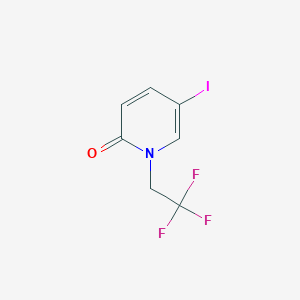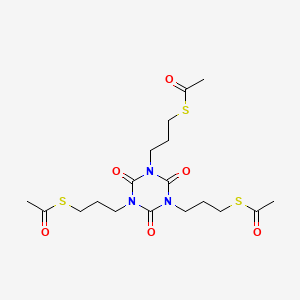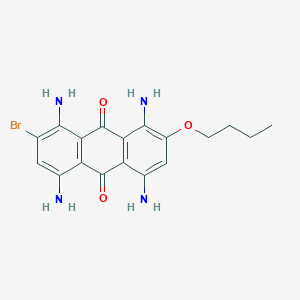
N-(2-methoxyphenethyl)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenethyl)picolinamide: is an organic compound with the molecular formula C13H12N2O2 It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 2-methoxyphenethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenethyl)picolinamide typically involves the coupling of 2-methoxyphenethylamine with picolinic acid or its derivatives. One common method includes the reaction of 2-methoxyphenethylamine with picolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-methoxyphenethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 2-methoxyphenylacetic acid.
Reduction: Formation of 2-methoxyphenethylamine.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Applications De Recherche Scientifique
N-(2-methoxyphenethyl)picolinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mécanisme D'action
The mechanism of action of N-(2-methoxyphenethyl)picolinamide involves its interaction with specific molecular targets. It acts as an inhibitor of poly (ADP-ribose) synthetase, an enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can induce cell death in cancer cells and reduce inflammation . Additionally, it forms complexes with metal ions, which can enhance its biological activity .
Comparaison Avec Des Composés Similaires
Picolinamide: A simpler analog with similar biological activities.
Nicotinamide: Another analog with a different substitution pattern on the aromatic ring.
Isonicotinamide: An isomer with the amide group attached to a different position on the pyridine ring.
Uniqueness: N-(2-methoxyphenethyl)picolinamide is unique due to the presence of the 2-methoxyphenethyl group, which enhances its lipophilicity and potentially its biological activity. This substitution also allows for more diverse chemical reactions and applications compared to its simpler analogs .
Propriétés
Formule moléculaire |
C15H16N2O2 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
N-[2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-8-3-2-6-12(14)9-11-17-15(18)13-7-4-5-10-16-13/h2-8,10H,9,11H2,1H3,(H,17,18) |
Clé InChI |
OKTKPNAXEXETIQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CCNC(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


